

Application Notes and Protocols for Antimalarial Agent "37" in Mouse Models

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Compound of Interest

Compound Name: Antimalarial agent 37

Cat. No.: B12381111

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Disclaimer: The designation "**Antimalarial agent 37**" or "Compound 37" is not unique to a single chemical entity. It has been used in various research contexts to refer to different novel compounds under investigation. This document provides a compilation of dosage and administration protocols from distinct published studies where a compound was designated as "37". Researchers should refer to the specific chemical structure in the cited literature to identify the compound relevant to their work.

I. Introduction

This document outlines the dosage and administration of various compounds referred to as "**Antimalarial agent 37**" or "Compound 37" in preclinical mouse models of malaria. The provided protocols and data are intended for researchers, scientists, and drug development professionals working on the discovery and development of novel antimalarial therapeutics. The information is collated from multiple independent studies, and it is crucial to note that each "Compound 37" represents a different chemical scaffold.

II. Quantitative Data Summary

The following tables summarize the in vivo efficacy and administration details for different compounds designated as "37" in mouse models of malaria.

Table 1: Efficacy of 2-Aminoindole "Compound 37" against *P. berghei*

Compound ID	Dosage	Administration Route	Mouse Model	Efficacy	Source
Compound 37	100-200 mg/kg/day	Oral (p.o.), twice daily (b.i.d.)	Not specified	Cured infection	[1]

Table 2: Efficacy of Thiaplakortone A Urea Analogue "Compound 37" against *P. berghei*

Compound ID	Dosage	Administration Route	Mouse Model	Efficacy	Source
Compound 37	32 mg/kg	Subcutaneous (s.c.), twice daily for 4 days	Not specified	26% suppression of blood-stage <i>P. berghei</i>	[2]

Table 3: Efficacy of Imidazopyridine "Compound 37" against *P. falciparum*

Compound ID	Dosage	Administration Route	Mouse Model	Efficacy	Source
Compound 37	Not specified	Not specified	NOD-scid IL-2Rnull (NSG)	Demonstrated in vivo efficacy	[3]

III. Experimental Protocols

A. General Protocol for In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This is a generalized protocol based on standard practices for evaluating antimalarial compounds in rodent models, such as the *Plasmodium berghei* infection model in mice.[\[4\]](#)

- Animal Model: Use of standard laboratory mouse strains (e.g., BALB/c, C57BL/6, or Swiss Webster).[5]
- Infection: Mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with approximately 1×10^6 to 1×10^7 P. berghei-parasitized red blood cells.[6][7]
- Compound Administration:
 - Treatment begins a few hours post-infection (Day 0) and continues for four consecutive days (Days 0-3).
 - The test compound is formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol in saline).[4]
 - Administration can be via oral gavage (p.o.), subcutaneous (s.c.), or intraperitoneal (i.p.) injection.[4][8]
- Monitoring:
 - On Day 4, thin blood smears are prepared from the tail blood of each mouse.
 - Smears are stained with Giemsa stain, and parasitemia is determined by microscopic examination.
 - The percentage of parasitized red blood cells is calculated.
- Evaluation:
 - The average parasitemia of the treated group is compared to that of the vehicle-treated control group.
 - The percentage of parasite suppression is calculated.
 - Mice may be monitored for an extended period (e.g., 30 days) to check for recrudescence and determine cure rates.[4]

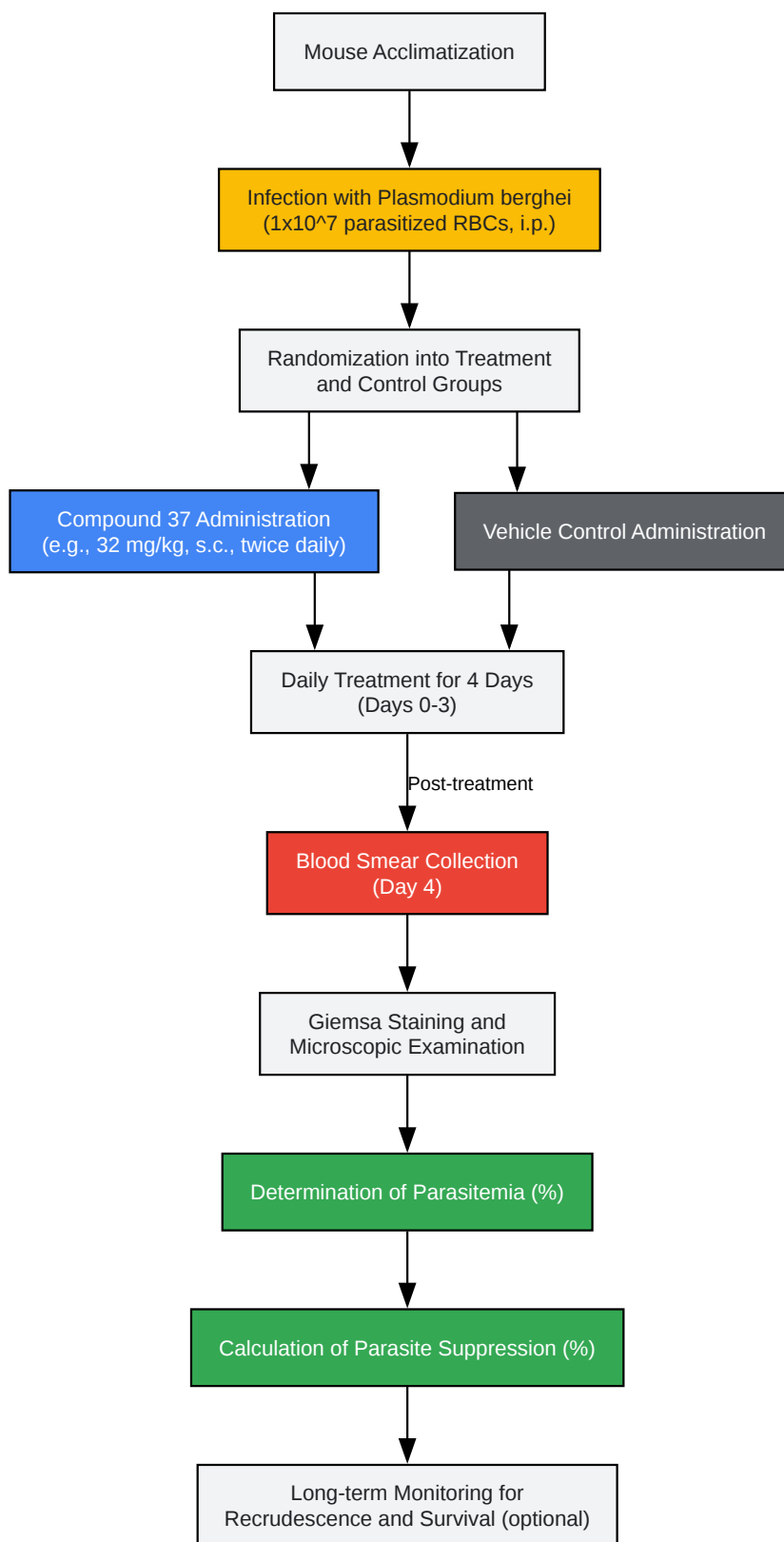
B. Protocol for 2-Aminoindole "Compound 37"

- Dosing: 100-200 mg/kg/day, administered twice daily.[1]
- Route of Administration: Oral (p.o.).[1]
- Mouse Model: A rodent model of malaria was used.[1]
- Outcome: The compound was reported to cure the infection at these doses.[1]

C. Protocol for Thiaplakortone A Urea Analogue "Compound 37"

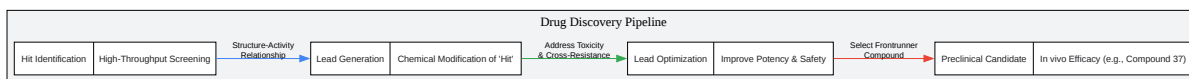
- Dosing: 32 mg/kg, administered twice daily for 4 days.[2]
- Route of Administration: Subcutaneous (s.c.).[2]
- Mouse Model: P. berghei-infected mouse model.[2]
- Outcome: This regimen resulted in a 52% suppression of blood-stage P. berghei.[2]

IV. Visualizations



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Caption: Workflow for in vivo efficacy testing of **Antimalarial Agent 37**.



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